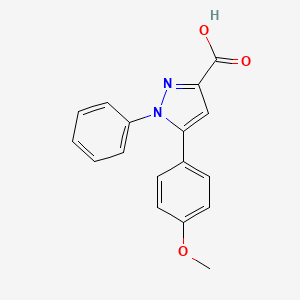

5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, commonly known as MPPCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives and has shown promising results in scientific research for its potential therapeutic applications.

科学的研究の応用

Synthesis and Structural Analysis

- The compound 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been the subject of extensive study in the realm of synthesis and structural analysis. Notable works in this area include the synthesis and spectroscopic evaluation of related compounds, showcasing their molecular structure and properties. For instance, Demir et al. (2010) synthesized and characterized a related compound, highlighting its molecular geometry, vibrational frequencies, and molecular electrostatic potential through various spectroscopic techniques and computational methods (Demir et al., 2010). Furthermore, Kumarasinghe et al. (2009) synthesized derivatives of the compound, emphasizing the importance of X-ray crystallography for unambiguous structure determination and highlighting the unique molecular conformations and hydrogen bonding patterns (Kumarasinghe et al., 2009).

Nonlinear Optical Properties

- The compound and its derivatives have been investigated for their nonlinear optical properties, a field of interest due to the potential applications in photonics and optoelectronics. Ö. Tamer et al. (2015) conducted a combined experimental and theoretical study on a related compound, revealing its nonlinear optical activity due to the small energy gap between the frontier molecular orbitals (Ö. Tamer et al., 2015).

Chemical Reactivity and Applications

- The reactivity of the compound has been explored in various chemical reactions, leading to the synthesis of new structures with potential applications in different fields. For instance, Yue et al. (2010) synthesized a series of compounds from a pyrazole carboxylic acid derivative, exploring their auxin activities and their potential as wheat germicides (Yue et al., 2010). Similarly, Fedotov et al. (2022) studied the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles derivatives, investigating their properties and biological potential, highlighting their interaction with biological targets (Fedotov et al., 2022).

作用機序

Target of Action

The primary target of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is the enzyme [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .

Mode of Action

The compound interacts with its target enzyme in a way that inhibits its activity . The exact molecular basis for this allosteric inhibition remains unclear . In silico docking studies and molecular dynamics simulations suggest that the compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the enzyme dimer . This interaction alters the enzyme-inhibitor interactions, inducing a reduced inhibitory potency .

Biochemical Pathways

The inhibition of the target enzyme affects the metabolic pathways of glucose and fatty acids

Pharmacokinetics

The compound’s interaction with its target suggests that it is able to reach the intracellular environment where the enzyme is located

Result of Action

The primary result of the compound’s action is the inhibition of the target enzyme, leading to alterations in glucose and fatty acid metabolism

特性

IUPAC Name |

5-(4-methoxyphenyl)-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)16-11-15(17(20)21)18-19(16)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTUBBDWYWRICU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)

![[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2474477.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)

![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)

![Acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]amino]acetate](/img/structure/B2474492.png)